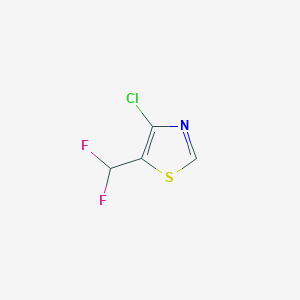

4-CHLORO-5-(DIFLUOROMETHYL)-1,3-THIAZOLE

Description

Significance of the 1,3-Thiazole Nucleus in Heterocyclic Chemistry

The 1,3-thiazole is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms, a structural feature that imparts a unique profile of chemical reactivity and biological activity. pharmatutor.org This nucleus is a prevalent scaffold found in a multitude of natural products, most notably Vitamin B1 (thiamine), and is a key component in numerous synthetic drugs. pharmatutor.orgrsc.org The thiazole (B1198619) ring's aromaticity, resulting from the delocalization of six π-electrons, provides it with considerable stability. researchgate.net

In the realm of medicinal chemistry, thiazole derivatives have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antihypertensive effects. rsc.orgresearchgate.netnih.gov Molecules incorporating the thiazole scaffold are present in over 18 FDA-approved drugs. researchgate.net The versatility of the thiazole ring stems from its multiple reaction sites, which allow for modifications to produce a diverse library of compounds. nih.govnih.gov The nitrogen atom in the ring can be protonated, while different carbon positions exhibit varied susceptibility to electrophilic and nucleophilic attack, making it a dynamic building block in drug design and organic synthesis. pharmaguideline.commdpi.com

Strategic Incorporation of Halogens (Chlorine) into Thiazole Scaffolds for Modulating Reactivity

The introduction of halogen atoms, such as chlorine, onto the thiazole ring is a well-established strategy for modulating the molecule's electronic properties and chemical reactivity. Halogenated thiazoles are crucial intermediates in organic synthesis because the halogen atom can act as a leaving group in nucleophilic substitution reactions. nih.gov The presence of an electronegative chlorine atom alters the electron density of the thiazole ring, often making the carbon atom to which it is attached susceptible to attack by nucleophiles. nih.govias.ac.in

This strategic chlorination is pivotal for the construction of more complex molecular architectures. For instance, a chlorine atom at the C2, C4, or C5 position can be displaced by various nucleophiles (e.g., amines, thiols, alkoxides) to introduce new functional groups and build upon the core thiazole scaffold. pharmaguideline.comias.ac.in This reactivity is fundamental in creating libraries of derivatives for screening in drug discovery programs. mdpi.com The stability and reactivity of the C-Cl bond can depend on its position on the ring and the presence of other activating or deactivating groups. ias.ac.in

| Position of Chlorine | Effect on Reactivity | Common Subsequent Reactions | Reference |

|---|---|---|---|

| C2 | Highly activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen and sulfur atoms. | Nucleophilic aromatic substitution (SNAr) with amines, thiols, alkoxides. | mdpi.comias.ac.in |

| C4 | Moderately activated. Reactivity can be influenced by substituents at other positions. | Nucleophilic substitution, cross-coupling reactions. | pharmaguideline.com |

| C5 | Generally less reactive to nucleophilic attack than the C2 position, but can be activated by electron-withdrawing groups on the ring. The site is more prone to electrophilic attack in unsubstituted thiazole. | Nucleophilic substitution (if activated), metal-catalyzed cross-coupling. | pharmaguideline.comias.ac.in |

The Difluoromethyl Group as a Key Feature in Organic Synthesis and Molecular Design

The incorporation of fluorine-containing groups is a major strategy in modern drug design, and the difluoromethyl (CF2H) group has emerged as a particularly valuable substituent. alfa-chemistry.com Unlike the more common trifluoromethyl (CF3) group, the CF2H group possesses a unique combination of properties that make it highly desirable for modulating molecular characteristics. acs.org

The difluoromethyl group is considered a lipophilic hydrogen bond donor. alfa-chemistry.comh1.co This means it can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes, while simultaneously being capable of forming hydrogen bonds, which can enhance binding to biological targets. alfa-chemistry.comh1.co It often serves as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, allowing chemists to replace these functional groups to improve metabolic stability or alter pharmacokinetic properties without losing key binding interactions. h1.cocas.cn The replacement of a methyl or methoxy (B1213986) group with a difluoromethyl or difluoromethoxy group can lead to more favorable metabolic stability and bioavailability. alfa-chemistry.comacs.org

| Functional Group | Key Property | Impact in Molecular Design | Reference |

|---|---|---|---|

| -CH3 (Methyl) | Lipophilic, non-polar. | Standard alkyl substituent, can be susceptible to metabolic oxidation. | acs.org |

| -OH (Hydroxyl) | Polar, hydrogen bond donor and acceptor. | Key for aqueous solubility and target binding, but can be a site of rapid metabolism. | h1.co |

| -SH (Thiol) | Polarizable, weak hydrogen bond donor. | Important for specific enzyme interactions, but prone to oxidation. | h1.co |

| -CF3 (Trifluoromethyl) | Highly lipophilic, strong electron-withdrawing group. | Increases metabolic stability and lipophilicity, but can significantly alter electronics. | alfa-chemistry.com |

| -CF2H (Difluoromethyl) | Lipophilic, weak hydrogen bond donor. | Acts as a bioisostere for -OH and -SH, enhances metabolic stability with a moderate increase in lipophilicity. | alfa-chemistry.comh1.coresearchgate.net |

Overview of Research Trajectories for 4-CHLORO-5-(DIFLUOROMETHYL)-1,3-THIAZOLE and Related Compounds

While specific research literature on this compound is not extensively documented in publicly accessible databases, its structure suggests clear research trajectories based on the chemistry of related compounds. This molecule is best viewed as a "building block" or intermediate for the synthesis of more complex target molecules, particularly for the agrochemical and pharmaceutical industries.

The research pathways for this compound and its analogues primarily involve leveraging the reactivity of the chlorine atom at the C4 position. This position is amenable to nucleophilic substitution or, more commonly, transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). Such reactions would allow for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups, creating a library of novel 5-(difluoromethyl)-1,3-thiazole derivatives.

The synthesis of the parent scaffold itself would likely follow established routes for thiazole formation, such as a variation of the Hantzsch thiazole synthesis, followed by chlorination and difluoromethylation steps. nih.gov The development of efficient methods for introducing the difluoromethyl group is an active area of research, with reagents like (difluoromethyl)trimethylsilane (B44995) (TMSCF2H) being employed for nucleophilic difluoromethylation. cas.cnacs.org

Research involving related structures such as 2-chloro-5-(difluoromethyl)thiazole bldpharm.com and 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride chemsynthesis.com underscores the chemical interest in halogenated, fluorinated thiazoles as versatile synthetic intermediates. The combination of a reactive chlorine handle and a bio-pertinent difluoromethyl group makes this compound a promising starting material for the discovery of new bioactive compounds.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5-(difluoromethyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClF2NS/c5-3-2(4(6)7)9-1-8-3/h1,4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYZCALPVJTYIKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(S1)C(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClF2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Chloro 5 Difluoromethyl 1,3 Thiazole

Strategies for the Construction of Substituted 1,3-Thiazole Ring Systems

The construction of the 4-chloro-5-substituted-1,3-thiazole core is a critical step in the synthesis of the target molecule. Both classical and modern synthetic approaches can be adapted to achieve this objective.

Classical Thiazole (B1198619) Synthesis Approaches Applicable to Halogenated Derivatives (e.g., Hantzsch Synthesis, Gabriel Synthesis Variations)

Hantzsch Thiazole Synthesis: The Hantzsch synthesis, first reported in 1887, remains one of the most versatile and widely employed methods for the construction of the thiazole ring. chemhelpasap.comsynarchive.com This reaction typically involves the condensation of an α-haloketone with a thioamide. chemhelpasap.com For the synthesis of a 4-chloro-5-substituted thiazole, a key precursor would be a suitably substituted α,α-dihaloketone or a related reactive intermediate.

A plausible Hantzsch-type approach to a precursor of 4-chloro-5-(difluoromethyl)-1,3-thiazole could involve the reaction of a thioamide with a halogenated carbonyl compound. For instance, the reaction of a simple thioamide with a polyhalogenated ketone could potentially lead to the formation of the desired thiazole ring. The reaction mechanism initiates with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the halo-ketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. chemhelpasap.com The specific substitution pattern of the final product is determined by the choice of the starting materials. nih.govnih.gov

Gabriel Thiazole Synthesis: Another classical approach is the Gabriel synthesis, which involves the reaction of an α-acylaminoketone with a phosphorus pentasulfide. encyclopedia.pubanalis.com.my This method is particularly useful for the synthesis of 2,5-disubstituted thiazoles. analis.com.my A variation of this synthesis could be envisioned for the preparation of the target compound, potentially starting from an α-acylamino ketone bearing a precursor to the difluoromethyl group at the α'-position. Subsequent chlorination of the thiazole ring at the 4-position would be necessary to arrive at the final product. The Gabriel synthesis is known for its reliability in forming the thiazole nucleus from readily available starting materials. encyclopedia.pubanalis.com.my

| Classical Synthesis | Reactants | Product Type | Reference |

| Hantzsch Synthesis | α-Haloketone + Thioamide | Substituted Thiazoles | chemhelpasap.comsynarchive.com |

| Gabriel Synthesis | α-Acylaminoketone + P₂S₅ | 2,5-Disubstituted Thiazoles | encyclopedia.pubanalis.com.my |

Modern Cyclization Strategies for Chlorothiazoles

Modern synthetic chemistry has expanded the toolbox for the construction of halogenated heterocycles, offering milder reaction conditions and improved functional group tolerance compared to classical methods.

Recent advancements in cyclization reactions provide alternative routes to chlorothiazoles. One such strategy could involve a domino reaction, where multiple bond-forming events occur in a single synthetic operation. For example, a domino alkylation-cyclization of a substituted propargyl bromide with a thiourea (B124793) derivative has been reported for the synthesis of 2-aminothiazoles. nih.gov Adapting such a methodology could provide a pathway to the 4-chlorothiazole (B1590448) core.

Furthermore, palladium-catalyzed cyclization reactions of o-bromophenylthioureas and o-bromophenylthioamides have been shown to be effective in preparing benzothiazoles. While not directly applicable to the synthesis of a monocyclic thiazole, the principles of transition-metal-catalyzed C-S and C-N bond formation could be adapted to construct the desired 4-chlorothiazole ring from appropriately designed acyclic precursors.

Another modern approach involves visible-light-induced cyclization reactions. These methods often proceed under mild conditions and can offer unique reactivity patterns. A visible-light-promoted radical cyclization of unactivated alkenes in benzimidazoles has been developed for the synthesis of difluoromethyl-substituted polycyclic imidazoles. nih.gov A similar strategy could potentially be explored for the construction of the this compound scaffold.

Methodologies for Stereoselective and Regioselective Difluoromethyl Group Introduction

The introduction of the difluoromethyl (CF₂H) group is a key challenge in the synthesis of the target molecule. This group can significantly influence the biological properties of a molecule. Several strategies have been developed for the incorporation of the CF₂H moiety, which can be broadly categorized into nucleophilic, electrophilic, and radical approaches.

Nucleophilic Difluoromethylation Approaches

Nucleophilic difluoromethylation involves the transfer of a difluoromethyl anion equivalent to an electrophilic substrate. Reagents such as (difluoromethyl)trimethylsilane (B44995) (TMSCF₂H) in the presence of a fluoride (B91410) source can generate the difluoromethyl anion. This anion can then react with suitable electrophiles. In the context of synthesizing this compound, a pre-formed 4-chloro-1,3-thiazole bearing an electrophilic handle at the 5-position (e.g., a formyl or a Weinreb amide group) could be a suitable substrate for nucleophilic difluoromethylation. cas.cn

The development of chiral quaternary ammonium (B1175870) salts as catalysts has enabled enantioselective nucleophilic difluoromethylation of aromatic aldehydes, offering a pathway to chiral α-difluoromethyl alcohols. nih.gov While not directly applicable to the C5-difluoromethylation of the thiazole ring, this demonstrates the potential for developing asymmetric variants of nucleophilic difluoromethylation reactions.

A notable challenge with nucleophilic difluoromethylation of some heterocyclic systems is the potential for unexpected reaction pathways. For instance, the reaction of TMSCF₂H with 2-substituted benzothiazoles can lead to a ring-opening S-difluoromethylation rather than the expected C-difluoromethylation. cas.cn Careful selection of the substrate and reaction conditions is therefore crucial to achieve the desired outcome.

| Nucleophilic Reagent | Typical Substrate | Key Features | Reference |

| TMSCF₂H / F⁻ | Carbonyls, Imines | Generation of CF₂H⁻ | cas.cn |

| PhSO₂CF₂H / Base | Aldehydes, Ketones | Can be used for enantioselective additions | nih.govcas.cn |

Electrophilic Difluoromethylation Strategies

Electrophilic difluoromethylation involves the transfer of a difluoromethyl cation equivalent to a nucleophilic substrate. The development of reagents capable of delivering an electrophilic "CF₂H⁺" synthon has been an active area of research. These reagents often feature a difluoromethyl group attached to a good leaving group.

For the synthesis of this compound, an electrophilic difluoromethylation approach would likely involve the reaction of a 4-chloro-1,3-thiazole, activated at the 5-position to be nucleophilic (e.g., as an organometallic species), with an electrophilic difluoromethylating agent. Recently, a new electrophilic (phenylsulfonyl)difluoromethylating reagent has been developed that allows for the functionalization of various nucleophiles under mild, transition-metal-free conditions. nih.gov Such reagents could potentially be employed for the direct C-H difluoromethylation of an activated 4-chlorothiazole derivative.

Radical Difluoromethylation via C-H Bond Activation (e.g., Minisci-type reactions, Photocatalytic Activation)

Radical difluoromethylation has emerged as a powerful tool for the direct functionalization of C-H bonds in heterocycles, obviating the need for pre-functionalization of the substrate. rsc.org

Minisci-type Reactions: The Minisci reaction involves the addition of a nucleophilic radical to a protonated electron-deficient N-heterocycle. rsc.org This methodology could be applied to the direct C-H difluoromethylation of 4-chloro-1,3-thiazole. The reaction would likely proceed via the generation of a difluoromethyl radical from a suitable precursor, such as zinc bis(difluoromethanesulfinate) (Zn(SO₂CF₂H)₂), which then adds to the protonated thiazole ring. The regioselectivity of the addition would be a critical factor, with the radical preferentially attacking the most electron-deficient position of the thiazole nucleus. nih.gov For 4-chloro-3-fluoropyridine, Minisci-type amidomethylation has been shown to be regioselective. nih.gov

Photocatalytic Activation: Visible-light photocatalysis has revolutionized radical chemistry, providing mild and efficient methods for the generation of radicals under ambient conditions. researchgate.net Several photocatalytic methods for the direct C-H difluoromethylation of heterocycles have been developed. researchgate.netnih.gov These reactions typically employ a photocatalyst that, upon excitation with visible light, can induce the formation of a difluoromethyl radical from a stable precursor like sodium difluoromethanesulfinate (CF₂HSO₂Na). nih.gov This radical can then engage in a Minisci-type addition to the heterocycle. This approach has been successfully applied to a wide range of heterocycles, and in some cases, can be performed using oxygen from the air as a green oxidant. researchgate.netnih.gov The regioselectivity of the difluoromethylation is a key consideration, and for some substrates, a mixture of isomers may be obtained. nih.gov

| Radical Approach | Radical Source | Key Features | Reference |

| Minisci-type Reaction | Zn(SO₂CF₂H)₂ | Direct C-H functionalization of heterocycles | rsc.orgnih.gov |

| Photocatalytic Activation | CF₂HSO₂Na | Mild reaction conditions, use of visible light | researchgate.netresearchgate.netnih.gov |

Cross-Coupling Reactions for Difluoromethylation (e.g., Copper-Mediated, Nickel-Catalyzed)

Transition metal-catalyzed cross-coupling reactions are a cornerstone for forming carbon-carbon and carbon-heteroatom bonds, and they have been successfully adapted for difluoromethylation. These methods typically involve the coupling of a (hetero)aryl halide with a difluoromethyl source.

Copper-Mediated Difluoromethylation: Copper-catalyzed reactions provide a valuable route for the difluoromethylation of aryl and vinyl iodides. nih.gov These reactions often utilize a combination of a copper(I) salt (e.g., CuI), a fluoride source like cesium fluoride (CsF), and a difluoromethyl precursor such as (difluoromethyl)trimethylsilane (TMSCF2H). nih.gov The reaction proceeds effectively with a range of electron-neutral, electron-rich, and sterically hindered substrates, demonstrating good functional group compatibility. nih.gov Another approach involves the use of a pre-formed (difluoromethyl)zinc reagent, [(DMPU)₂Zn(CF₂H)₂], in a copper-catalyzed reaction with aryl iodides. nih.gov

Nickel-Catalyzed Difluoromethylation: Nickel catalysis has emerged as a powerful tool for coupling challenging substrates, including heteroaryl chlorides, with sources of the difluoromethyl group. thieme-connect.comenamine.net A notable strategy involves the cross-coupling of (hetero)aryl chlorides with chlorodifluoromethane (B1668795) (ClCF2H), a readily available and inexpensive gas. thieme-connect.comenamine.net This method is characterized by its broad substrate scope and mild reaction conditions, avoiding the need for pre-formed organometallic reagents. thieme-connect.com The catalytic cycle is proposed to involve the oxidative addition of the aryl chloride to a Ni(0) species, followed by a pathway that involves a difluoromethyl radical. thieme-connect.comenamine.net This process has demonstrated its utility through the late-stage difluoromethylation of complex pharmaceutical molecules. thieme-connect.comenamine.net

| Catalyst System | Difluoromethyl Source | Substrate | Key Features |

|---|---|---|---|

| Copper (e.g., CuI) | TMSCF₂H or (Difluoromethyl)zinc reagent | Aryl/Vinyl Iodides | Good functional group compatibility; effective for electron-rich and hindered substrates. nih.govnih.gov |

| Nickel (e.g., NiCl₂) | ClCF₂H | (Hetero)aryl Chlorides | Utilizes inexpensive gas; broad scope; proceeds under mild conditions. thieme-connect.comenamine.net |

Precursor and Synthon Development for Difluoromethylated Thiazoles

The development of specialized synthons and reagents that already contain the difluoromethyl or a precursor group is a highly effective strategy for constructing complex fluorinated molecules.

A highly effective route to 5-(difluoromethyl)thiazoles involves the use of a building block that can be readily cyclized to form the desired heterocyclic core. 1,3-Dibromo-1,1-difluoro-2-propanone has been identified as a valuable synthon for this purpose. This compound can be synthesized from ethyl 1-bromo-1,1-difluoroethanoate in a two-step process involving reaction with methylmagnesium bromide followed by a bromination step.

The key synthon, 1,3-dibromo-1,1-difluoro-2-propanone, undergoes a cyclization reaction with various aromatic amines in the presence of sodium thiocyanate (B1210189) to yield 4-(bromodifluoromethyl)-2-aminothiazoles. This "bromodifluoromethyl" group serves as a masked difluoromethyl group. The subsequent displacement of the bromine atom can provide the target difluoromethyl moiety. This strategy allows for the introduction of the -CF₂Br group at the C4 position of the thiazole ring, which is then amenable to further transformations.

Reagents based on the difluoromethanesulfonyl group (CF₂HSO₂) have become prominent in radical difluoromethylation. Zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂, also known as DFMS or the Baran reagent) is a key development in this area. thieme-connect.comenamine.netnih.govresearchgate.net DFMS is an air-stable, easy-to-handle, free-flowing white powder that serves as an excellent source of the difluoromethyl radical (•CF₂H) upon activation with an oxidant like tert-butyl hydroperoxide (tBuOOH). nih.govnih.gov This reagent has proven effective for the direct C-H difluoromethylation of a wide array of nitrogen-containing heteroarenes under mild, user-friendly conditions. nih.govresearchgate.net

Another important class of reagents is the difluoromethyl aryl sulfones (ArSO₂CF₂H). chinesechemsoc.org For example, difluoromethyl 2-pyridyl sulfone has been developed as an efficient reagent for the gem-difluoroolefination of aldehydes and ketones, showcasing the versatility of sulfone-based reagents in fluorine chemistry. cas.cn More recently, a difluoromethylsulfonyl imidazolium (B1220033) salt has been designed as a radical difluoromethylation reagent for the amino- and oxy-difluoromethylation of alkenes. cas.cnnih.gov

The quest for more efficient and selective difluoromethylation methods has led to the development of novel reagents and processes. S-(difluoromethyl)diarylsulfonium salts have been reported as electrophilic difluoromethylating reagents, capable of transferring a CF₂H group to various nucleophiles. researchgate.net

Visible-light photoredox catalysis has also emerged as a powerful strategy. nih.govchinesechemsoc.org This approach enables the generation of difluoromethyl radicals from readily available and inexpensive precursors like sodium difluoromethanesulfonate (CF₂HSO₂Na) under mild, metal-free conditions, using oxygen as a green oxidant. nih.gov (Difluoromethyl)triphenylphosphonium bromide has also been identified as an easily handled radical difluoromethylating reagent under photoredox conditions. chinesechemsoc.org These methods expand the toolkit for the late-stage functionalization of complex molecules, including pharmaceuticals. nih.gov

| Reagent Class | Specific Example | Activation Method | Primary Application |

|---|---|---|---|

| Halodifluoromethylated Synthon | 1,3-Dibromo-1,1-difluoro-2-propanone | Cyclization (Hantzsch-type) | Synthesis of 4-(bromodifluoromethyl)thiazole precursors. |

| Difluoromethanesulfinates | Zn(SO₂CF₂H)₂ (DFMS) | Radical initiation (e.g., tBuOOH) | Direct C-H difluoromethylation of heterocycles. enamine.netnih.gov |

| Difluoromethyl Sulfones | Difluoromethyl 2-pyridyl sulfone | Base-mediated | gem-Difluoroolefination of carbonyls. cas.cn |

| Phosphonium Salts | [Ph₃P⁺CF₂H]Br⁻ | Visible-light photoredox catalysis | Radical difluoromethylation. chinesechemsoc.org |

Functional Group Tolerance and Scalability Considerations in Synthesis

For any synthetic methodology to be practically useful, especially in pharmaceutical and agrochemical development, it must be tolerant of various functional groups and be scalable.

The synthesis of 4-(bromodifluoromethyl)thiazoles using 1,3-dibromo-1,1-difluoro-2-propanone demonstrates good functional group tolerance. The reaction works well with aromatic amines containing electron-donating and various electron-withdrawing groups such as fluoro, trifluoromethyl, and methylsulfonyl substituents. However, strongly electron-withdrawing groups like nitro groups can lead to lower yields.

Nickel-catalyzed difluoromethylation using ClCF2H also exhibits broad functional group tolerance and has been proven scalable, with several examples of ten-gram scale reactions proceeding without a loss of efficiency. enamine.net Similarly, the radical difluoromethylation using zinc difluoromethanesulfinate (DFMS) is noted for its chemoselectivity and scalability. enamine.netnih.govresearchgate.net The reagent itself can be prepared on a large scale, and the reaction conditions are operationally simple (open-flask, aqueous conditions), making it highly attractive for larger-scale synthesis. thieme-connect.comnih.gov These features underscore the practical applicability of modern difluoromethylation methods in producing complex molecules like this compound in significant quantities.

Chemical Reactivity and Mechanistic Investigations of 4 Chloro 5 Difluoromethyl 1,3 Thiazole

Reactivity Profiles of the Thiazole (B1198619) Ring System with C4-Chlorine and C5-Difluoromethyl Substituents

The thiazole ring is an aromatic heterocycle containing sulfur and nitrogen atoms, which significantly influence its electronic properties. In an unsubstituted thiazole, the electron density is highest at the C5 position, making it the most favorable site for electrophilic attack, while the C2 position is the most electron-deficient and susceptible to deprotonation or nucleophilic attack. pharmaguideline.com The introduction of a chlorine atom at C4 and a difluoromethyl group at C5 drastically alters this intrinsic reactivity. The combined inductive electron-withdrawing effects of the nitrogen heteroatom, the C4-chlorine, and the C5-difluoromethyl group render the entire ring system significantly electron-poor.

Electrophilic Aromatic Substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. masterorganicchemistry.comyoutube.com The thiazole ring itself is less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing nature of the heteroatoms. The presence of two strong deactivating groups—the C4-chlorine and the C5-difluoromethyl group—further diminishes the ring's nucleophilicity, making EAS reactions particularly challenging.

The C4 and C5 positions are already substituted. The only available position for substitution is C2. However, the powerful deactivating influence of the adjacent substituents makes attack at this position highly unfavorable. Thiazole systems that are heavily substituted with electron-withdrawing groups are often inert towards electrophiles, and any attempted substitution would likely require harsh reaction conditions. udayton.edu Consequently, 4-chloro-5-(difluoromethyl)-1,3-thiazole is expected to exhibit very low reactivity towards common electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions.

The electron-deficient nature of the this compound ring makes it susceptible to nucleophilic attack. nih.gov The most acidic proton on the thiazole ring is typically at the C2 position, and its removal by a strong base can generate a nucleophilic organometallic species. pharmaguideline.com This C2-lithiated or C2-magnesiated intermediate can then react with various electrophiles to introduce new substituents at this position.

Furthermore, the electron-poor character of the ring activates the C4 position (bearing the chlorine atom) towards nucleophilic aromatic substitution (SNAr), a key reaction pathway discussed in detail in section 3.2.2. nih.govsemanticscholar.org The activation is enhanced by the resonance-stabilizing ability of the thiazole ring and the strong inductive pull of the C5-difluoromethyl group.

Transformations Involving the Chlorine Atom

The chlorine atom at the C4 position is a versatile handle for synthetic transformations, primarily through cross-coupling and nucleophilic substitution reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The C4-Cl bond in this compound can serve as an electrophilic partner in several such reactions. researchgate.netmdpi.commdpi.com These reactions typically involve the oxidative addition of the C-Cl bond to a low-valent palladium complex, followed by transmetalation with an organometallic nucleophile and subsequent reductive elimination to yield the coupled product.

Key examples of cross-coupling reactions applicable to this substrate include:

Suzuki Coupling: Reaction with organoboron compounds (boronic acids or esters) to form new C-C bonds. digitellinc.com

Stille Coupling: Reaction with organostannanes (organotin compounds). nih.gov

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

These reactions provide a modular approach to diversify the thiazole scaffold at the C4 position, allowing for the introduction of a wide array of functional groups.

| Reaction Name | Coupling Partner (Example) | General Product Structure |

|---|---|---|

| Suzuki Coupling | Arylboronic acid (Ar-B(OH)₂) | 4-Aryl-5-(difluoromethyl)-1,3-thiazole |

| Stille Coupling | Vinylstannane (CH₂=CH-SnBu₃) | 4-Vinyl-5-(difluoromethyl)-1,3-thiazole |

| Sonogashira Coupling | Phenylacetylene (Ph-C≡CH) | 4-(Phenylethynyl)-5-(difluoromethyl)-1,3-thiazole |

| Buchwald-Hartwig Amination | Aniline (B41778) (PhNH₂) | N-Phenyl-5-(difluoromethyl)-1,3-thiazol-4-amine |

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for replacing the chlorine atom at the C4 position. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govsemanticscholar.org The stability of this intermediate, and thus the rate of the reaction, is significantly enhanced by the presence of electron-withdrawing groups, such as the thiazole ring nitrogen and the C5-difluoromethyl substituent. nih.gov

A wide variety of nucleophiles can displace the C4-chloride, leading to a diverse range of substituted thiazoles. The regioselectivity of this reaction is high, with the attack occurring exclusively at the carbon bearing the leaving group (chlorine). nih.gov

| Nucleophile (Nu-H) | Product Class |

|---|---|

| Alcohols (R-OH) | 4-Alkoxy-5-(difluoromethyl)-1,3-thiazoles |

| Thiols (R-SH) | 4-(Alkylthio)-5-(difluoromethyl)-1,3-thiazoles |

| Primary/Secondary Amines (R₂NH) | 4-Amino-5-(difluoromethyl)-1,3-thiazoles |

| Azides (e.g., NaN₃) | 4-Azido-5-(difluoromethyl)-1,3-thiazole |

Reactivity of the Difluoromethyl Group

The difluoromethyl (CF₂H) group is a unique functional moiety that significantly influences the molecule's properties. It is a potent electron-withdrawing group, acting primarily through a strong negative inductive (-I) effect. The CF₂H group is often considered a lipophilic isostere of a hydroxyl or thiol group and can act as a hydrogen bond donor. rsc.orgscienceopen.com

While generally stable, the hydrogen atom of the difluoromethyl group is acidic and can be removed by a strong base (e.g., organolithium reagents or lithium amides) to generate a carbanionic species. dntb.gov.ua This α,α-difluoro carbanion can then react with various electrophiles, providing a method for further functionalization of the C5 substituent. For instance, reaction with an aldehyde would yield a difluorinated secondary alcohol derivative. This reactivity opens up possibilities for elaborating the structure directly from the difluoromethyl group, complementary to reactions occurring on the thiazole ring itself.

Elucidation of Reaction Mechanisms and Intermediates

Understanding the reaction mechanisms and identifying key intermediates is fundamental to controlling the chemical transformations of this compound.

Reactions involving the difluoromethyl group frequently proceed through radical intermediates. rsc.org For instance, visible light photoredox catalysis can be used to generate difluoromethyl radicals (•CF2H) from precursors like difluoromethyl heteroaryl-sulfones. mdpi.com These radicals can then add to heteroarenes in C-H functionalization reactions. mdpi.com In the context of this compound, radical pathways could be initiated by single-electron transfer (SET) to or from the molecule. The subsequent •CF2H radical could participate in various transformations, including addition to unsaturated systems or further redox processes. mdpi.comnih.gov Control experiments in related systems using radical scavengers like TEMPO have confirmed the involvement of such radical intermediates. mdpi.com

Electron transfer is a key step in initiating many reactions of chlorinated thiazole derivatives. researchgate.net Electrochemical studies on related 5-chloro-thiazole compounds have shown that they can be transformed into a corresponding radical anion (A•−) upon reduction. researchgate.net This radical anion is a potent single-electron donor and can initiate subsequent reactions. For example, it can trigger an electron transfer cascade that converts a disulfide into a reactive thiolate anion, which then participates in nucleophilic aromatic substitution. researchgate.net Such electron transfer-initiated processes are crucial for understanding the reactivity of the chloro-substituent on the this compound ring, potentially enabling substitutions that are not feasible under standard nucleophilic aromatic substitution conditions.

[3+2] cycloaddition reactions are a powerful method for synthesizing five-membered heterocyclic rings, including the thiazole core. rsc.orgmdpi.com While many of these reactions are considered concerted, there is growing evidence for stepwise mechanisms involving zwitterionic or diradical intermediates, particularly when polar reagents are involved. mdpi.comresearchgate.netnih.gov In the synthesis of thiazoles, for example, the reaction of pyridinium (B92312) 1,4-zwitterionic thiolates with a dipolarophile can be employed. rsc.org The formation of a zwitterionic intermediate is often favored by polar interactions between the reactants, the polarity of the solvent, and the presence of substituents that can stabilize the resulting ionic centers. nih.gov Though historically debated, the existence of these zwitterionic intermediates can explain the regioselectivity and stereoselectivity observed in certain cycloaddition reactions that produce thiazole derivatives and other heterocycles. mdpi.comresearchgate.net

Advanced Spectroscopic and Computational Characterization in Chemical Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to elucidating the structure and bonding within a molecule.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR for detailed structural and electronic analysis)

NMR spectroscopy would provide critical insight into the molecular framework of the compound.

¹H NMR: The proton NMR spectrum would be expected to show a characteristic triplet for the hydrogen in the difluoromethyl (-CHF₂) group due to coupling with the two fluorine atoms.

¹³C NMR: The carbon spectrum would reveal signals for the three distinct carbon atoms of the thiazole (B1198619) ring and the carbon of the difluoromethyl group. The C-F couplings would be observable.

¹⁹F NMR: Fluorine NMR is crucial for compounds containing fluorine. It would show a doublet for the two equivalent fluorine atoms in the -CHF₂ group, coupled to the adjacent proton. researchgate.netsemanticscholar.org The chemical shift would be indicative of the electronic environment around the fluorine nuclei.

Vibrational Spectroscopy (FT-IR, Raman) for Conformational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify functional groups and probe molecular vibrations. mdpi.com

FT-IR: The IR spectrum would be expected to display characteristic absorption bands for C-Cl, C-F, C=N, and C-S stretching vibrations, as well as vibrations associated with the thiazole ring.

Raman: Raman spectroscopy would provide complementary information, particularly for symmetric vibrations and the C-S bond.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. The high-resolution mass spectrum would confirm the elemental composition. The fragmentation pattern would likely involve the loss of chlorine, fluorine, or cleavage of the thiazole ring.

X-ray Crystallography for Solid-State Structural Elucidation

Should the compound be crystalline, single-crystal X-ray diffraction would provide the definitive three-dimensional structure. mdpi.comnih.gov This technique would precisely determine bond lengths, bond angles, and intermolecular interactions in the solid state, confirming the planarity of the thiazole ring and the geometry of the difluoromethyl substituent.

Computational Chemistry Approaches

Theoretical calculations are often used to complement experimental data.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

DFT calculations would be a powerful tool to predict the molecular properties of 4-chloro-5-(difluoromethyl)-1,3-thiazole. researchgate.netmdpi.com These calculations could provide:

Optimized Molecular Geometry: Theoretical predictions of bond lengths and angles.

Electronic Properties: Information on the distribution of electron density, molecular orbital energies (HOMO-LUMO), and the electrostatic potential map.

Predicted Spectra: Simulated NMR, IR, and Raman spectra that can be used to aid in the interpretation of experimental data.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies and Spatial Distribution)

Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. mdpi.comresearchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions.

For this compound, Density Functional Theory (DFT) calculations would be employed to determine the energies and spatial distributions of these orbitals. mdpi.com Typically, in such heterocyclic systems, the HOMO is distributed over the electron-rich regions, such as the thiazole ring and the chlorine atom, while the LUMO is localized on the electron-deficient parts of the molecule. The difluoromethyl group, being electron-withdrawing, would likely influence the distribution and energy of the LUMO. Analysis of the spatial arrangement of these orbitals helps predict how the molecule will interact with other reagents.

| Parameter | Value (eV) |

|---|---|

| EHOMO | Data not available in published literature |

| ELUMO | Data not available in published literature |

| Energy Gap (ΔE) | Data not available in published literature |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational method that examines the charge distribution and transfer between orbitals within a molecule. acadpubl.eu It provides a detailed picture of intramolecular and intermolecular interactions, hyperconjugative effects, and the delocalization of electron density. researchgate.net The analysis quantifies the stabilization energy (E(2)) associated with charge transfer from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO. acadpubl.eu

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| Specific data for this compound is not available | Specific data for this compound is not available | Data not available in published literature |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map displays the electrostatic potential on the surface of the molecule, using a color scale to indicate different potential values. Red regions correspond to negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, highlighting electron-poor areas prone to nucleophilic attack. mdpi.comresearchgate.net

For this compound, an MEP map would likely show regions of negative potential (red/yellow) around the nitrogen atom of the thiazole ring and the chlorine atom due to their high electronegativity and the presence of lone pairs. Regions of positive potential (blue) would be expected around the hydrogen atoms of the difluoromethyl group. This visualization provides intuitive insights into the molecule's reactive sites and intermolecular interaction patterns, such as hydrogen bonding. mdpi.com

Global Reactivity Descriptors from DFT

Global reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity and stability. researchgate.net These descriptors are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO). nih.gov Key descriptors include:

Electronic Chemical Potential (μ): Represents the molecule's tendency to donate or accept electrons. It is calculated as μ ≈ (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η ≈ (ELUMO - EHOMO) / 2. A higher value indicates greater stability.

Global Electrophilicity Index (ω): Quantifies the propensity of a species to accept electrons. It is defined as ω = μ² / 2η.

These parameters are crucial for comparing the reactivity of different compounds and understanding their chemical behavior in various environments. mdpi.com

| Descriptor | Symbol | Value |

|---|---|---|

| Electronic Chemical Potential | μ | Data not available in published literature |

| Chemical Hardness | η | Data not available in published literature |

| Global Electrophilicity Index | ω | Data not available in published literature |

Molecular Docking Simulations for Ligand-Target Interactions (for mechanistic insights)

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. nii.ac.jpmdpi.com This method explores possible binding modes and estimates the binding affinity, often expressed as a docking score. nih.gov The results provide valuable mechanistic insights into ligand-target interactions, identifying key non-covalent interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the complex. researchgate.net Thiazole-containing compounds are frequently studied as potential inhibitors of enzymes in various disease pathways, and docking simulations are a critical first step in evaluating their potential. nih.govnih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior of Compound Interactions

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. nii.ac.jp MD simulations track the movements of atoms in the complex over time, providing insights into its stability and conformational flexibility. nih.gov Key metrics derived from MD simulations include the Root Mean Square Deviation (RMSD), which assesses the stability of the ligand's position in the binding site, and the Root Mean Square Fluctuation (RMSF), which identifies the flexibility of different parts of the protein upon ligand binding. nii.ac.jpresearchgate.net For a potential drug candidate, a stable binding pose throughout the simulation is a desirable characteristic.

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) in Design Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. physchemres.orgmdpi.com Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. mdpi.com These techniques align a set of structurally related molecules and calculate their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. researchgate.net

By correlating these fields with the observed biological activities, a predictive model is generated. This model can then be used to estimate the activity of newly designed, untested compounds. The graphical output of CoMFA and CoMSIA as contour maps provides a visual guide, indicating regions where modifications to the molecular structure (e.g., adding bulky groups, electron-withdrawing groups) are likely to enhance or diminish biological activity, thereby guiding rational drug design. researchgate.net

Applications and Emerging Research Directions for 4 Chloro 5 Difluoromethyl 1,3 Thiazole

Role as a Versatile Chemical Synthon in Complex Molecule Synthesis

The utility of 4-chloro-5-(difluoromethyl)-1,3-thiazole in organic synthesis is primarily derived from its identity as a functionalized heterocyclic synthon. The thiazole (B1198619) ring is a common feature in many pharmacologically active substances, and its derivatives are of great interest to synthetic and biological chemists. nih.govmdpi.com

The this compound molecule is an adaptable starting material for constructing more elaborate heterocyclic systems. nih.govnih.gov The chlorine atom at the 4-position is a key reactive site, susceptible to nucleophilic substitution, which allows for the introduction of various functional groups and the extension of the molecular framework. smolecule.com Furthermore, the thiazole core can participate in coupling reactions with other aromatic systems, enabling the creation of fused and linked multi-ring structures. smolecule.com This reactivity makes it a valuable component for generating molecular diversity and building libraries of novel compounds for biological screening. nih.gov Research has demonstrated the synthesis of unprecedented fused heteroaromatic systems, such as 2H-thiazolo[4,5-d] acs.orgccspublishing.org.cnresearchgate.nettriazole, from thiazole precursors, highlighting the potential for creating novel scaffolds. rsc.org

In addition to being a primary building block, this compound functions as a critical intermediate in multi-step synthetic pathways. nih.govnih.gov It is recognized as an important intermediate in the manufacturing of agrochemicals. smolecule.com Its structure is incorporated into a larger target molecule through a sequence of reactions. The stability of the difluoromethylated thiazole ring allows it to be carried through various reaction conditions, while the chloro group provides a specific point for subsequent chemical transformations. This strategic role is essential for the convergent synthesis of complex molecules where pre-functionalized fragments are combined in later stages.

Contributions to Agrochemical Research and Development

The difluoromethylated thiazole moiety is a significant pharmacophore in modern agrochemical design, offering a unique combination of physicochemical properties that can enhance biological activity and metabolic stability.

The introduction of a difluoromethyl group into pesticide active molecules is a widely used strategy in agrochemical research. acs.org This group can act as a bioisostere for other functional groups and modulate properties like lipophilicity and metabolic stability, often leading to enhanced efficacy. acs.org this compound is a key starting material for creating such agrochemically relevant compounds. smolecule.com For example, novel amide derivatives containing a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acyl group have been synthesized and shown to possess good antifungal activity. nih.gov The thiazole ring itself is a core component in numerous bioactive agents, and its combination with the difluoromethyl group is a focus of ongoing research to develop new fungicides, insecticides, and herbicides. nih.govresearchgate.netmdpi.com

Structure-activity relationship (SAR) studies are fundamental to optimizing the performance of agrochemicals derived from the this compound scaffold. By systematically modifying the structure of lead compounds and assessing the impact on their biological activity, researchers can identify key molecular features responsible for efficacy. nih.govresearchgate.net

Antifungal Activity: SAR studies on pyrazole (B372694) amide fungicides have revealed that the type and position of substituents on the aniline (B41778) ring significantly influence antifungal activity. For instance, introducing an indazole group led to compounds with higher antifungal activity against a range of phytopathogenic fungi compared to the commercial fungicide boscalid. nih.gov In other studies, the introduction of a trifluoromethyl group was found to greatly improve the antifungal activity of certain thiazole derivatives. researchgate.net

| Compound Class | Key Structural Feature | Observed Activity | Reference |

|---|---|---|---|

| Pyrazole-5-ylbenzamide Derivatives | Amide group reversal and scaffold hopping | Compound 18 showed significantly higher activity against Valsa mali (EC50 = 3.68 mg/L) than fluxapyroxad (B1673505) (EC50 = 12.67 mg/L). | acs.org |

| Pyrazole-Thiazole Derivatives | Introduction of pyrazole-thiazole structure | Compounds 39 (EC50 = 5.11 mg/L) and 40 (EC50 = 8.14 mg/L) exhibited better in vitro activities against R. cerealis than fuxapyroxad (EC50 = 11.93 mg/L). | acs.org |

| Thiazole Derivatives | Introduction of trifluoromethyl group | Compound 3g exhibited inhibitor rates of 89% and 93.4% against F. graminearum and C. lunata, respectively, at 0.5 mg/mL. | researchgate.net |

| Pyrazole Amides | Indazole group substitution | Compound 9m (N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide) showed higher activity against seven fungi than boscalid. | nih.gov |

Insecticidal Activity: In the development of insecticides, SAR studies on N-pyridylpyrazole derivatives containing thiazoles have shown that substitutions on the thiazole ring are critical for activity. For example, compound 7g, an N-pyridylpyrazole derivative, demonstrated excellent insecticidal activity against multiple pests, with LC50 values comparable to the commercial insecticide indoxacarb. mdpi.com The introduction of fluorine atoms at the meta and para-positions of a benzene (B151609) ring in 1,3,4-thiadiazole (B1197879) derivatives was found to be essential for high bioactivity against Aphis craccivora. nih.gov

| Compound Class | Key Structural Feature | Observed Activity | Reference |

|---|---|---|---|

| N-pyridylpyrazole Thiazole Derivatives | Specific substitutions on the thiazole moiety | Compound 7g showed excellent activity against P. xylostella (LC50 = 5.32 mg/L), S. exigua (LC50 = 6.75 mg/L), and S. frugiperda (LC50 = 7.64 mg/L). | mdpi.com |

| 1,3,4-Thiadiazole 5-fluorouracil (B62378) Acetamides | Fluorine at meta/para position of benzene ring | Compound IVe showed insecticidal activity against Aphis craccivora better than thiacloprid. | nih.gov |

| Norfloxacin-based 1,2,4-Thiadiazoles | Carboxylic acid and fluorophenyl groups | Compound 7 had an LC50 of 0.907 mg/L against Aphis gossypii. | researchgate.net |

Herbicidal Activity: SAR in the area of herbicides has also been explored. Studies on 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids showed that these compounds could serve as potential lead structures for novel synthetic auxin herbicides. mdpi.com Post-emergence tests indicated that many of these compounds exhibited good inhibitory effects on broadleaf weeds, with some achieving 100% inhibition of Amaranthus retroflexus L. mdpi.com Similarly, certain 5-heterocycloxy-3-methyl-1-substituted-1H-pyrazoles have demonstrated excellent post-emergence herbicidal effects against specific weeds. nih.gov

| Compound Class | Key Structural Feature | Observed Activity | Reference |

|---|---|---|---|

| 4-Amino-6-(1-pyrazolyl)-2-picolinic Acids | Aryl-substituted pyrazole linked to picolinic acid | 10 compounds achieved 100% inhibition of Amaranthus retroflexus L growth in post-emergence tests. | mdpi.com |

| 5-Heterocycloxy-3-methyl-1H-pyrazoles | 5-chloro-2-((3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)oxy)pyrimidine | Excellent post-emergence herbicidal effect against Digitaria sanguinalis L. at 750 g a.i. ha-1. | nih.gov |

Theoretical Considerations in Medicinal Chemistry Design

The use of the this compound scaffold in medicinal and agrochemical chemistry is underpinned by several key theoretical principles. The thiazole ring is considered a rational building block for designing bioactive agents that can target specific biological pathways. researchgate.net

The difluoromethyl (CHF2) group is a critical component. It serves as a bioisostere of hydroxyl or thiol groups and can act as a lipophilic hydrogen bond donor, which can lead to improved binding affinity with target enzymes or receptors. acs.org Its electronic properties can also enhance the metabolic stability of the molecule, prolonging its biological effect.

The thiazole nucleus itself is an aromatic, electron-rich heterocycle that is a prominent feature in many approved antimicrobials and other drugs. nih.govnih.gov It can participate in various non-covalent interactions, such as π-π stacking and hydrogen bonding, which are crucial for molecular recognition at the active site of a biological target.

Computational methods play a significant role in the rational design of molecules based on this scaffold. Techniques like Density Functional Theory (DFT) can model molecular electronic structures and predict reactivity. researchgate.net Molecular docking studies help to visualize and evaluate the binding of these compounds to target proteins, providing insights that can guide further synthesis and optimization. researchgate.net The analysis of electrostatic potential energy maps can identify binding sites, which is of critical importance in medical and agrochemical applications. researchgate.net

Bioisosteric Replacement Strategies Utilizing the Difluoromethyl Group

Bioisosterism, the strategy of substituting one chemical group with another that retains similar physical or chemical properties to produce a compound with comparable biological activity, is a cornerstone of modern drug discovery. princeton.edu The difluoromethyl group (CHF2) is increasingly utilized as a bioisostere for various functional groups, including hydroxyl, thiol, and methyl groups. acs.org This substitution can lead to significant improvements in a molecule's pharmacokinetic and pharmacodynamic profile.

In the context of this compound, the difluoromethyl group is a key feature for bioisosteric replacement strategies. The replacement of a hydrogen atom with fluorine can modulate metabolic processes due to the high strength of the C-F bond, which is the strongest covalent bond in organic chemistry. acs.org This enhanced stability can prevent metabolic oxidation at that position, a common issue with C-H bonds. frontiersin.org The difluoromethyl group, in particular, offers a balance of properties; it is less lipophilic than a trifluoromethyl group and can act as a hydrogen bond donor, which can be crucial for target binding. acs.org

The application of the difluoromethyl group as a bioisostere is a widely employed tactic in drug discovery to enhance the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates while maintaining or improving their potency. princeton.edu While direct studies on this compound are limited, the principles of bioisosterism strongly suggest its potential in developing new therapeutic agents by modifying existing pharmacophores with this fluorinated thiazole moiety. The thiazole ring itself can also act as a bioisostere for a carbonyl group, further expanding the possibilities for designing novel drug candidates with improved properties. nih.gov

Influence of Fluorination on Molecular Properties Relevant to Drug Design

The introduction of fluorine into a drug molecule can profoundly alter its properties, a strategy widely used in medicinal chemistry. nih.gov In this compound, the difluoromethyl group is expected to significantly influence its lipophilicity and metabolic stability, two critical parameters in drug design.

Lipophilicity Modulation:

Metabolic Stability:

The substitution of a metabolically vulnerable C-H bond with a C-F bond is a common strategy to enhance metabolic stability and prolong a drug's half-life. frontiersin.org The carbon-fluorine bond is highly polarized and exceptionally strong, making it resistant to cleavage by metabolic enzymes. In this compound, the difluoromethyl group is anticipated to block metabolic oxidation at the 5-position of the thiazole ring. This increased metabolic stability can lead to improved bioavailability and a more favorable dosing regimen.

| Property | Influence of Difluoromethyl Group | Theoretical Relevance to Drug Design |

|---|---|---|

| Lipophilicity (logP/logD) | Generally increases, but less so than a trifluoromethyl group. | Modulates absorption, distribution, and membrane permeability. Achieving an optimal range is crucial for oral bioavailability. |

| Metabolic Stability | Significantly increases due to the high strength of the C-F bond, blocking oxidative metabolism. | Enhances bioavailability, prolongs drug half-life, and can lead to a more consistent therapeutic effect. |

| pKa | Fluorine's electron-withdrawing nature can lower the pKa of nearby acidic or basic groups. | Affects the ionization state of the molecule at physiological pH, influencing solubility, receptor binding, and cell penetration. |

| Hydrogen Bonding Capacity | The C-H in a CHF2 group can act as a weak hydrogen bond donor. | Can introduce new or enhanced interactions with biological targets, potentially increasing binding affinity and selectivity. |

Mechanistic Studies of Interactions with Biological Targets

Thiazole-containing compounds are known to interact with a wide range of biological targets, exhibiting activities such as enzyme inhibition and receptor modulation. nih.gov While specific mechanistic studies on this compound are not extensively documented, research on structurally related molecules provides insights into its potential mechanisms of action.

Enzyme Inhibition Mechanisms:

Thiazole derivatives have been identified as inhibitors of various enzymes, including kinases, proteases, and metabolic enzymes. nih.gov For instance, certain thiazole-based compounds have shown inhibitory activity against the main protease of SARS-CoV-2. nih.gov The specific substitution pattern on the thiazole ring is crucial for determining the inhibitory potency and selectivity. The chloro and difluoromethyl groups on this compound would play a significant role in its interaction with the active site of a target enzyme. The chlorine atom can participate in halogen bonding, while the difluoromethyl group can engage in hydrophobic and potentially weak hydrogen bonding interactions. Computational docking studies on other fluorinated thiazoles have helped to elucidate the binding interactions and electronic properties associated with enzyme inhibition. researchgate.net

Receptor Binding Affinities:

Thiazole-based ligands have been developed for various receptors, including the σ1 receptor. nih.gov The affinity and selectivity of these ligands are highly dependent on the substituents of the thiazole core. A study on thiazole-based σ1 receptor ligands demonstrated that modifications to the thiazole ring significantly impacted binding affinity and selectivity. nih.gov Molecular modeling simulations can be employed to predict the binding mode of this compound with different receptors and to rationalize structure-activity relationships. For example, some chloro-substituted benzothiadiazine derivatives have been shown to act as positive allosteric modulators of the AMPA receptor. nih.govnih.gov

Exploration of Novel Thiazole Hybrid Structures for Enhanced Properties

The synthesis of hybrid molecules, which combine two or more pharmacophores into a single entity, is a promising strategy in drug discovery to develop compounds with improved affinity, selectivity, and efficacy, or to address issues like drug resistance. nih.gov The this compound scaffold is a valuable building block for creating novel hybrid structures.

Researchers have been actively synthesizing new thiazole derivatives by incorporating various heterocyclic moieties to explore their biological potential. nih.gov For example, novel thiazole-based pyrazoles have been synthesized and evaluated for their antifungal activity. conicet.gov.ar Similarly, thiazole-fused quinazolinones have been investigated for their cytotoxic effects against cancer cell lines. mdpi.com

The synthetic accessibility of the thiazole ring allows for the introduction of diverse substituents at different positions, enabling the creation of large libraries of hybrid compounds. The combination of the this compound core with other biologically active motifs, such as pyrazoles, quinazolines, or other heterocycles, could lead to the discovery of new therapeutic agents with enhanced properties. For instance, hybrid molecules containing imidazole (B134444) and 1,3,4-thiadiazole cores have been evaluated for their activity against protozoan parasites. nih.gov

| Hybrid Structure Concept | Potential Therapeutic Area | Rationale for Hybridization |

|---|---|---|

| Thiazole-Pyrazole Hybrids | Antifungal, Anticancer | Combines the known biological activities of both heterocyclic rings to potentially achieve synergistic effects or overcome resistance. |

| Thiazole-Quinazoline Hybrids | Anticancer | Leverages the cytotoxic potential of quinazolines with the unique properties of the substituted thiazole moiety to target cancer cells. |

| Thiazole-Sulfonamide Hybrids | Anticancer, Antimicrobial | Integrates the sulfonamide pharmacophore, known for its diverse biological activities, with the thiazole scaffold. |

Potential in Advanced Materials Science

While the primary focus of research on this compound has been in the realm of medicinal chemistry, the unique electronic properties of fluorinated thiazoles suggest potential, albeit less explored, applications in materials science. Thiazole-based compounds, particularly fused systems like thiazolo[5,4-d]thiazoles, have been investigated as building blocks for organic semiconductors. rsc.org These materials are of interest for applications in organic electronics, such as organic photovoltaics and organic light-emitting diodes (OLEDs).

The electron-deficient nature of the thiazole ring, which can be further modulated by the electron-withdrawing chloro and difluoromethyl groups in this compound, is a desirable characteristic for n-type organic semiconductors. The planarity of the thiazole ring can facilitate π-π stacking in the solid state, which is crucial for charge transport. While there is no direct research on the use of this compound in materials science, the fundamental properties of the molecule suggest that it could be a valuable synthon for the design of new organic electronic materials. Further research into its electronic and photophysical properties would be necessary to fully assess its potential in this field.

Future Perspectives in the Research of 4 Chloro 5 Difluoromethyl 1,3 Thiazole

Development of More Sustainable and Efficient Synthetic Routes

The future synthesis of 4-chloro-5-(difluoromethyl)-1,3-thiazole will likely prioritize green and efficient methodologies to minimize environmental impact and reduce costs. Current synthetic routes for thiazole (B1198619) derivatives often involve multi-step processes with harsh reagents and solvents. bepls.com Future research will aim to overcome these limitations.

Key areas of development include:

Multi-component Reactions: Designing one-pot syntheses where multiple starting materials react to form the target molecule without isolating intermediates can significantly improve efficiency. bepls.com

Green Solvents: Replacing traditional volatile organic compounds with greener alternatives like water, ionic liquids, or deep eutectic solvents is a growing trend in thiazole synthesis. bepls.commdpi.com

Catalyst Innovation: The development of reusable, highly efficient, and non-toxic catalysts, such as silica-supported systems, can streamline synthesis and reduce waste. researchgate.net

Alternative Energy Sources: The use of microwave irradiation and ultrasonic-mediated synthesis can accelerate reaction times and improve yields, contributing to more efficient processes. bepls.com

| Synthetic Approach | Potential Advantages | Research Focus |

|---|---|---|

| Conventional Hantzsch Synthesis | Well-established methodology. ijper.org | Optimization of reaction conditions, use of hazardous reagents. |

| Microwave-Assisted Organic Synthesis (MAOS) | Reduced reaction times, increased yields, enhanced purity. bepls.com | Development of specific protocols for the target molecule. |

| Catalyst-Free Multi-component Reaction | High atom economy, simplified procedures, reduced waste. bepls.com | Discovery of suitable reaction partners and conditions in green solvents. |

| Flow Chemistry | Improved safety, scalability, and process control. | Design and optimization of continuous flow reactors. |

Advanced Mechanistic Understanding through In Situ Spectroscopy and Theoretical Simulations

A deeper understanding of the reaction mechanisms governing the formation and reactivity of this compound is crucial for optimizing its synthesis and predicting its behavior. Future research will likely employ a combination of advanced analytical techniques and computational chemistry.

In Situ Spectroscopy: Techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and Raman spectroscopy can be used to monitor reactions in real-time. This allows for the identification of transient intermediates and the elucidation of reaction pathways, providing insights that are not achievable through conventional analysis of the final product.

Theoretical Simulations: Density functional theory (DFT) and other computational methods are powerful tools for modeling reaction mechanisms, calculating transition state energies, and predicting the effects of substituents on reactivity. These simulations can guide experimental design and provide a detailed, atomistic view of the chemical processes involved. The conformational analysis of related thiazole structures has been successfully investigated using such methods. nih.gov

Expansion into Novel Areas of Application beyond Current Focus

While the current applications of this compound may be limited, its unique structural features suggest potential in a wide range of fields. The thiazole ring is a common scaffold in many biologically active compounds, including antimicrobial and anticancer agents. nih.govmdpi.comnih.gov The presence of chlorine and a difluoromethyl group can enhance properties like lipophilicity and metabolic stability, which are often desirable in drug candidates.

Potential novel applications to be explored include:

Agrochemicals: Many thiazole derivatives are used as fungicides and herbicides. mdpi.com The specific substituents on the target molecule could impart potent and selective activity against agricultural pests.

Pharmaceuticals: The compound could be investigated as a building block for new therapeutic agents. Thiazoles are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antiviral, and antitumor effects. nih.govmdpi.comnih.gov

Materials Science: Thiazole-containing molecules have been explored for their use in organic electronics, such as organic light-emitting diodes (OLEDs). mdpi.comrsc.org The electron-withdrawing nature of the chloro and difluoromethyl groups could lead to interesting photophysical and electronic properties.

| Application Area | Rationale based on Structural Features | Future Research Direction |

|---|---|---|

| Medicinal Chemistry | Thiazole core is a known pharmacophore; C-F and C-Cl bonds can enhance metabolic stability and binding affinity. nih.govmdpi.com | Screening for activity against various biological targets (e.g., kinases, proteases, microbial enzymes). |

| Agrochemicals | Fluorinated compounds are prevalent in modern pesticides; thiazole moiety is present in existing fungicides. mdpi.com | Evaluation of herbicidal, insecticidal, and fungicidal properties. |

| Organic Electronics | Extended π-conjugated system in thiazole derivatives can be tuned for electronic applications. mdpi.comrsc.org | Synthesis of polymers and small molecules for use in OLEDs, organic photovoltaics (OPVs), and sensors. |

| Functional Dyes | Potential for fluorescence and specific interactions with analytes. biotium.com | Investigation of photophysical properties and development of chemosensors. |

Interdisciplinary Research Integrating Materials Science and Advanced Synthetic Methodologies

The future development of this compound will benefit significantly from an interdisciplinary approach. The integration of materials science with advanced synthetic chemistry can lead to the creation of novel functional materials with tailored properties. For instance, this thiazole derivative could be incorporated as a monomer into polymerization reactions to create new polymers with unique thermal, mechanical, or electronic characteristics.

Collaborations between synthetic chemists, materials scientists, and computational chemists will be essential to:

Design and synthesize novel thiazole-based polymers and co-polymers.

Characterize the structural, thermal, and electronic properties of these new materials.

Explore their applications in areas such as advanced coatings, membranes, and electronic devices.

This synergistic approach will not only expand the utility of this compound but also contribute to the broader field of materials science by introducing new building blocks for the creation of next-generation materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.